molecular formula C21H20ClFN2O B2906705 3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-52-1

3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2906705
M. Wt: 370.85
InChI Key: CIQZTZZDJJLTFV-UHFFFAOYSA-N
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Description

The compound “3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a benzodiazepine derivative . Benzodiazepines are a class of drugs that have a wide range of uses, including treatment of anxiety, insomnia, and seizures . They are also used recreationally due to their sedative and anxiolytic effects .


Synthesis Analysis

The synthesis of benzodiazepine derivatives, such as the compound , has been described in the literature . One method involves the use of isocyanide reagents to synthesize midazolam and its analogues . This process can yield imidazobenzodiazepine intermediates, which are key to the formation of the final product .


Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by a 1,4-diazepine ring fused to a substituted benzene ring . Specific substitutions on the core benzodiazepine skeleton, such as fluorine and bromine, can influence the compound’s biological activity .


Chemical Reactions Analysis

In vitro phase I metabolites of benzodiazepine derivatives have been studied using human liver microsomes . At least one monohydroxylated metabolite was identified for each compound . Dihydroxylated metabolites were found for certain compounds . Signals corresponding to the reduction of the nitro group to an amine were observed for some compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives can vary. For example, flubromazepam, a related compound, is described as a white powder . The bioavailability following oral administration of benzodiazepines is typically high, around 90-100% .

Scientific Research Applications

Antiviral Activity

Specific Scientific Field

Virology and antiviral drug development.

Summary of the Application

The compound has demonstrated antiviral activity against influenza A and Coxsackie B4 viruses. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on viral replication.

Experimental Procedures

Results

  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Other Potential Applications

While antiviral activity is a significant application, this compound’s diverse biological potential suggests other areas of interest for exploration. Further research could investigate its effects in fields such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities. The indole scaffold, shared by this compound, has been found in important synthetic drug molecules, making it a valuable candidate for drug development and receptor binding studies .

Safety And Hazards

Benzodiazepines, including the compound , can pose significant safety risks. They can cause physical dependence and withdrawal symptoms if used regularly for extended periods . Overdose can occur when benzodiazepines are combined with other depressants such as opiates, barbiturates, gabapentinoids, alcohol, or other GABAergic substances .

properties

IUPAC Name

3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O/c1-21(2)10-17-19(18(26)11-21)20(13-5-3-4-6-14(13)23)25-16-9-12(22)7-8-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZTZZDJJLTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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